REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[C:8]([N:15]([CH2:20][CH:21]=[CH2:22])[CH2:16][C:17]([OH:19])=[O:18])([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]>ClCCl.CO>[CH3:1][O:18][C:17](=[O:19])[CH2:16][N:15]([CH2:20][CH:21]=[CH2:22])[C:8]([O:10][C:11]([CH3:13])([CH3:14])[CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(=O)O)CC=C
|
Name
|
mixture
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the reaction solution
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, eluent: cyclohexane/ethyl acetate=20/1-10/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN(C(=O)OC(C)(C)C)CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |